molecular formula C6H12O4 B14349824 2-[(1-Hydroxypropan-2-yl)oxy]propanoic acid CAS No. 93240-63-2

2-[(1-Hydroxypropan-2-yl)oxy]propanoic acid

Cat. No.: B14349824
CAS No.: 93240-63-2
M. Wt: 148.16 g/mol
InChI Key: UYMBPIKQXUPDFO-UHFFFAOYSA-N
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Description

2-[(1-Hydroxypropan-2-yl)oxy]propanoic acid is an organic compound with the molecular formula C₆H₁₂O₄ It is a derivative of propanoic acid, where one of the hydrogen atoms is replaced by a hydroxypropan-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Hydroxypropan-2-yl)oxy]propanoic acid typically involves the esterification of propanoic acid with 1-hydroxypropan-2-ol under acidic conditions. The reaction can be catalyzed by sulfuric acid or other strong acids to facilitate the formation of the ester bond. The reaction is usually carried out at elevated temperatures to increase the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and high throughput. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or crystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Hydroxypropan-2-yl)oxy]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or ethers.

Scientific Research Applications

2-[(1-Hydroxypropan-2-yl)oxy]propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It can be used in the study of metabolic pathways and enzyme-catalyzed reactions.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-[(1-Hydroxypropan-2-yl)oxy]propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can further participate in biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxypropanoic acid:

    2-Propanone, 1-hydroxy-:

Uniqueness

2-[(1-Hydroxypropan-2-yl)oxy]propanoic acid is unique due to its combination of hydroxy and ester functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

93240-63-2

Molecular Formula

C6H12O4

Molecular Weight

148.16 g/mol

IUPAC Name

2-(1-hydroxypropan-2-yloxy)propanoic acid

InChI

InChI=1S/C6H12O4/c1-4(3-7)10-5(2)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)

InChI Key

UYMBPIKQXUPDFO-UHFFFAOYSA-N

Canonical SMILES

CC(CO)OC(C)C(=O)O

Origin of Product

United States

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